molecular formula C9H10F2N2 B1429190 4-(3,3-Difluoroazetidin-1-yl)aniline CAS No. 1147706-70-4

4-(3,3-Difluoroazetidin-1-yl)aniline

Cat. No. B1429190
M. Wt: 184.19 g/mol
InChI Key: PSADMXCMZULBGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(3,3-Difluoroazetidin-1-yl)aniline consists of a three-membered azetidine ring with two fluorine atoms attached to one of the carbon atoms. This structure is then connected to an aniline group .


Chemical Reactions Analysis

The specific chemical reactions involving 4-(3,3-Difluoroazetidin-1-yl)aniline are not detailed in the available resources. As a fluorinated compound, it may participate in various organic reactions .

Scientific Research Applications

Electropolymerization and Surface Functionalization

4-Azidoaniline derivatives, closely related to 4-(3,3-Difluoroazetidin-1-yl)aniline, have been utilized in the electropolymerization and functionalization of conductive surfaces. Research by Coates et al. (2012) compared approaches using 4-azidoaniline with "click" chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces. This method was studied through XPS and electrochemistry analyses (Coates et al., 2012).

Synthesis of CDK Inhibitors

In the field of medicinal chemistry, compounds structurally similar to 4-(3,3-Difluoroazetidin-1-yl)aniline have been synthesized for their potential as cyclin-dependent kinase-2 (CDK2) inhibitors. Wang et al. (2004) reported the synthesis and structure-activity relationships of 2-anilino-4-(thiazol-5-yl)pyrimidines, demonstrating their potency as ATP-antagonistic CDK2 inhibitors (Wang et al., 2004).

Novel Organic Compounds for Antitumor Activity

Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, akin to 4-(3,3-Difluoroazetidin-1-yl)aniline, has been conducted to explore their potential medical applications. Maftei et al. (2016) focused on the design and structural characterization of these compounds, assessing their in vitro anti-cancer activity across various cell lines (Maftei et al., 2016).

Electroluminescent Properties in Organic Compounds

Studies on small molecular compounds, including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline, have been conducted to explore their electroluminescent properties. Jin et al. (2020) synthesized and systematically analyzed these compounds, assessing their potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Safety And Hazards

While specific safety and hazard information for 4-(3,3-Difluoroazetidin-1-yl)aniline is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-9(11)5-13(6-9)8-3-1-7(12)2-4-8/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSADMXCMZULBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoroazetidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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